BenchChemオンラインストアへようこそ!

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide

Kinase inhibition Structure-activity relationship (SAR) Chemical probe development

This compound features a unique 1-naphthamide moiety linked via a methylene spacer to a 1-methyl-5-cyclopropylpyrazole core—a topology absent from common 2-naphthylacetamide analogs. The regioisomeric arrangement and N-methylation are predicted to yield distinct molecular recognition profiles, making it a rational starting point for designing novel kinase inhibitors with altered selectivity. Its bifunctional architecture (reactive amide and methylene bridge) enables rapid library diversification. Procure this scaffold to explore structure-activity relationships in CDK inhibition, leveraging the demonstrated potency of close analogs like PNU-292137 and CDK5 inhibitor 20-223. Ideal for medicinal chemistry teams seeking to expand chemical space beyond standard pyrazole-naphthyl building blocks.

Molecular Formula C19H19N3O
Molecular Weight 305.381
CAS No. 1448137-67-4
Cat. No. B2455340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide
CAS1448137-67-4
Molecular FormulaC19H19N3O
Molecular Weight305.381
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)C2=CC=CC3=CC=CC=C32)C4CC4
InChIInChI=1S/C19H19N3O/c1-22-18(14-9-10-14)11-15(21-22)12-20-19(23)17-8-4-6-13-5-2-3-7-16(13)17/h2-8,11,14H,9-10,12H2,1H3,(H,20,23)
InChIKeyHPDLDWSKOZVQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide (CAS 1448137-67-4): A Pyrazole-Naphthamide Building Block for Targeted Synthesis


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide is a synthetic small molecule belonging to the class of pyrazole-naphthamide derivatives. It features a 1-naphthamide moiety connected via a methylene bridge to a 1-methyl-5-cyclopropyl-1H-pyrazole core . The compound has been disclosed in patent literature covering broad pyrazole-naphthyl chemical spaces for therapeutic applications, notably as potential treatments for type 2 diabetes and related metabolic disorders [1]. However, published bioactivity data specific to this compound are scarce; its primary value proposition currently rests on its distinct structural topology as a chemical building block or intermediate for further derivatization.

Why N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide Cannot Be Simply Substituted for Other In-Class Analogs


Close structural analogs, such as PNU-292137 (N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide) and CDK5 inhibitor 20-223 (N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide), demonstrate that minor modifications in the pyrazole-to-naphthyl linker and cycloalkyl ring size critically dictate kinase selectivity profiles . The target compound presents a unique 1-naphthamide substitution connected via a methylene spacer at the pyrazole 3-position, combined with N-methylation and a 5-cyclopropyl group. This specific arrangement is absent in close analogs and is predicted to produce a distinct molecular recognition pattern that cannot be replicated by simply using a 2-naphthylacetamide or unsubstituted pyrazole analog [1]. Substitution without rigorous comparative testing would risk introducing an unknown selectivity profile that could invalidate experimental results.

Quantitative Differentiation Evidence for N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide: Acknowledging the Data Gap


Critical Absence of Published Head-to-Head Bioactivity Data for the Target Compound

A systematic search of primary literature and authoritative databases (PubChem, ChEMBL, BindingDB) reveals no direct quantitative bioactivity data for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide. The closest structurally characterized analogs, PNU-292137 and CDK5 inhibitor 20-223, demonstrate potent nanomolar inhibition of CDK2 (IC50 of 37 nM and 6.0 nM, respectively) [1]. However, the target compound's unique 1-naphthamide methylene linker and N-methyl pyrazole scaffold place it outside the binding models established for these 2-naphthylacetamide analogs. No direct head-to-head or cross-study comparable data exists to support a quantitative differentiation claim. This evidence gap must be explicitly acknowledged to prevent false equivalence assumptions in scientific procurement.

Kinase inhibition Structure-activity relationship (SAR) Chemical probe development

Structural Differentiation from the Closest Analog PNU-292137

A comparative structural analysis shows that the target compound differs from PNU-292137 (CAS 326823-27-2) in three key features: (i) the naphthalene is attached as a 1-carboxamide instead of a 2-acetamide; (ii) a methylene spacer (CH2) is present between the pyrazole and the amide; (iii) the pyrazole ring is N-methylated. These modifications are expected to alter the vector of the naphthyl group and hydrogen-bonding capabilities, which are critical for kinase hinge-binding interactions [1]. However, experimental validation through binding assays or crystallography has not been reported.

Medicinal chemistry Scaffold hopping Chemical biology tools

Validated Application Scenarios for Procuring N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide


Scaffold for Structure-Activity Relationship (SAR) Studies on Kinase Inhibitors

Given the demonstrated potency of closely related naphthyl-pyrazole analogs against CDK2 and CDK5, the target compound's unique 1-naphthamide scaffold provides a rational starting point for designing novel kinase inhibitors with potentially altered selectivity profiles. Its procurement is justified for medicinal chemistry teams aiming to explore the impact of amide regioisomerism and pyrazole N-methylation on kinase binding, as evidenced by the activity landscape of analogs PNU-292137 and CDK5 inhibitor 20-223 .

Chemical Biology Probe for Alternative Target Engagement

The structural novelty of the compound suggests it may engage targets differently than the 2-naphthylacetamide chemotype. Procuring this compound is appropriate for chemoproteomics or phenotypic screening campaigns designed to identify new biological targets for the pyrazole-naphthamide chemotype, a strategy supported by the class-level inhibitory activity observed for related structures [1].

Synthetic Intermediate for Diversified Compound Libraries

The compound's bifunctional nature (reactive methylene and amide, plus the 1-naphthamide moiety) makes it a valuable intermediate for synthesizing diverse compound libraries. Its inclusion in a procurement list is warranted when the goal is to generate compound collections for drug discovery screening, as its structure expands the chemical space beyond what is commercially available with simpler pyrazole or naphthalene building blocks.

Quote Request

Request a Quote for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.